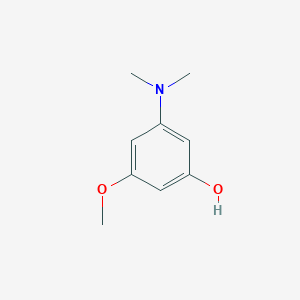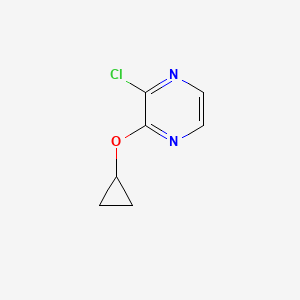
2-Chloro-3-cyclopropoxypyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-cyclopropoxypyrazine is a heterocyclic compound that belongs to the pyrazine family. Pyrazines are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which includes a chloro substituent and a cyclopropoxy group, makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-cyclopropoxypyrazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route might involve the reaction of 2-chloropyrazine with cyclopropanol in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products.
化学反应分析
Types of Reactions: 2-Chloro-3-cyclopropoxypyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Chloro-3-cyclopropoxypyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and agrochemicals.
作用机制
The mechanism of action of 2-Chloro-3-cyclopropoxypyrazine involves its interaction with specific molecular targets. The chloro and cyclopropoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
相似化合物的比较
2-Chloro-3-cyclopropoxypyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Chloro-3-methoxypyrazine: Contains a methoxy group instead of a cyclopropoxy group.
3-Chloro-2-cyclopropoxypyrazine: The position of the chloro and cyclopropoxy groups is reversed.
Uniqueness: 2-Chloro-3-cyclopropoxypyrazine is unique due to the combination of its chloro and cyclopropoxy substituents on the pyrazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
属性
CAS 编号 |
1209458-07-0 |
|---|---|
分子式 |
C7H7ClN2O |
分子量 |
170.59 g/mol |
IUPAC 名称 |
2-chloro-3-cyclopropyloxypyrazine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-7(10-4-3-9-6)11-5-1-2-5/h3-5H,1-2H2 |
InChI 键 |
JNCSXWFTYHEQHT-UHFFFAOYSA-N |
规范 SMILES |
C1CC1OC2=NC=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


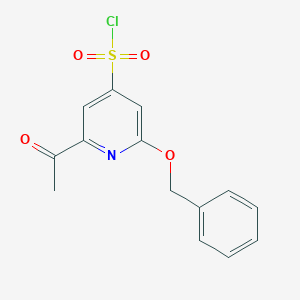



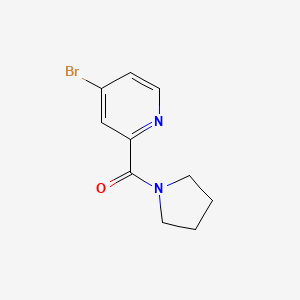
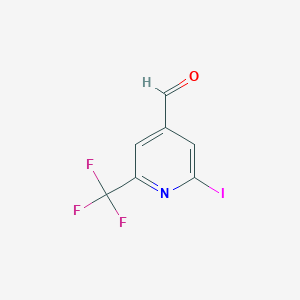

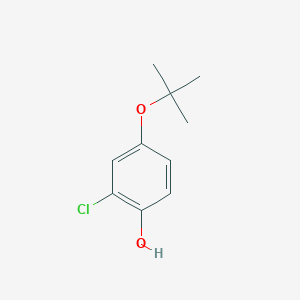



![4-(3-Chlorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14847412.png)
